molecular formula C25H20ClN5O4 B2482320 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-67-9

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2482320
CAS RN: 951897-67-9
M. Wt: 489.92
InChI Key: HJNTUCPHRNMGHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole derivatives involves multi-step reactions starting from simple precursors. For instance, triazole compounds have been synthesized using chlorobenzenamine as the starting material, undergoing a series of reactions to achieve the desired triazole structure with high yields (Kan, 2015). Such methodologies could be adapted for the synthesis of 1-[3-(4-Chlorophenyl)-2,1-Benzoxazol-5-yl]-N-(2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide, highlighting the importance of reaction conditions in achieving high purity and yield.

Molecular Structure Analysis

The crystal structure and molecular arrangement of triazole derivatives offer insight into their chemical behavior and potential interactions. For example, studies have shown how the dihedral angles and supramolecular interactions within the crystal lattice can influence the stability and reactivity of such compounds (Yeo, Azizan, & Tiekink, 2019). These analyses are crucial for understanding the chemical properties and potential applications of 1-[3-(4-Chlorophenyl)-2,1-Benzoxazol-5-yl]-N-(2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide.

Chemical Reactions and Properties

Triazole derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various compounds. The reactivity of the triazole ring, combined with the presence of chlorophenyl and dimethoxyphenyl groups, allows for a range of transformations, including nucleophilic substitutions and cyclization reactions, which are pivotal in the development of new molecules with potential biological activities (L'abbé et al., 1990).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations. Understanding the physical properties is crucial for the optimization of synthesis processes and the enhancement of the compound's bioavailability (Kunishima et al., 1999).

Chemical Properties Analysis

The chemical stability, reactivity, and potential biological activity of 1-[3-(4-Chlorophenyl)-2,1-Benzoxazol-5-yl]-N-(2,4-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide are determined by its chemical structure. The presence of electron-withdrawing and electron-donating groups within the molecule influences its reactivity patterns, making it a candidate for further functionalization and exploration of its biological activities (Albert, 1979).

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-14-23(25(32)27-21-11-9-18(33-2)13-22(21)34-3)28-30-31(14)17-8-10-20-19(12-17)24(35-29-20)15-4-6-16(26)7-5-15/h4-13H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNTUCPHRNMGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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